molecular formula C21H19N3O6 B414380 2-(1-Morpholino-3-(4-nitrophenyl)-1-oxopropan-2-yl)isoindoline-1,3-dione CAS No. 314053-86-6

2-(1-Morpholino-3-(4-nitrophenyl)-1-oxopropan-2-yl)isoindoline-1,3-dione

Cat. No.: B414380
CAS No.: 314053-86-6
M. Wt: 409.4g/mol
InChI Key: TVUZQZKYWYADOX-UHFFFAOYSA-N
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Description

2-(1-Morpholino-3-(4-nitrophenyl)-1-oxopropan-2-yl)isoindoline-1,3-dione is a complex organic compound with a unique structure that includes a morpholine ring, a nitrophenyl group, and an isoindoline-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Morpholino-3-(4-nitrophenyl)-1-oxopropan-2-yl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoindoline-1,3-dione core, followed by the introduction of the morpholine and nitrophenyl groups through nucleophilic substitution and coupling reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for scalability. The use of continuous flow reactors can also be considered to enhance the efficiency and safety of the production process. Purification steps such as crystallization, distillation, and chromatography are essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-(1-Morpholino-3-(4-nitrophenyl)-1-oxopropan-2-yl)isoindoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

2-(1-Morpholino-3-(4-nitrophenyl)-1-oxopropan-2-yl)isoindoline-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(1-Morpholino-3-(4-nitrophenyl)-1-oxopropan-2-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Morpholino-3-(4-methylphenyl)-1-oxopropan-2-yl)isoindoline-1,3-dione
  • 2-(1-Morpholino-3-(4-chlorophenyl)-1-oxopropan-2-yl)isoindoline-1,3-dione
  • 2-(1-Morpholino-3-(4-fluorophenyl)-1-oxopropan-2-yl)isoindoline-1,3-dione

Uniqueness

2-(1-Morpholino-3-(4-nitrophenyl)-1-oxopropan-2-yl)isoindoline-1,3-dione is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-[1-morpholin-4-yl-3-(4-nitrophenyl)-1-oxopropan-2-yl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O6/c25-19-16-3-1-2-4-17(16)20(26)23(19)18(21(27)22-9-11-30-12-10-22)13-14-5-7-15(8-6-14)24(28)29/h1-8,18H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUZQZKYWYADOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(CC2=CC=C(C=C2)[N+](=O)[O-])N3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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